molecular formula C14H19NO3 B1416640 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- CAS No. 220914-34-1

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-

Cat. No. B1416640
M. Wt: 249.3 g/mol
InChI Key: VAURYHOHNGKAIZ-RMKNXTFCSA-N
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Description

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, also known as 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, is an organic compound belonging to the class of carboxylic acids and derivatives. It is a colorless liquid with a characteristic odor and is soluble in water. 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has been extensively studied for its potential applications in scientific research and its biochemical and physiological effects.

Scientific Research Applications

  • Electropolymerization and Aggregation Studies

    • The compound has been utilized in the synthesis of silicon naphthalocyanines (SiNc) which exhibit non-aggregation in various solvents. These SiNcs have been studied for their electropolymerization properties, showing potential for use in electrochemical applications (Bıyıklıoğlu & Alp, 2017).
  • Copper(I)-Catalyzed Chemical Transformations

    • The compound has played a role in the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling and C-H functionalization, demonstrating its usefulness in complex chemical transformations (Xu, Wan, Mao, & Pan, 2010).
  • Synthesis of Meridianin Analogues

    • It has been used in the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a key intermediate in the synthesis of meridianin analogues, highlighting its role in medicinal chemistry (Časar, Bevk, Svete, & Stanovnik, 2005).
  • Conformational Studies in Different Solvents

    • NMR spectroscopy has been used to investigate the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its derivatives in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
  • Antioxidant and Antibacterial Studies

    • Research has shown the potential of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, synthesized using this compound, for antioxidant and antibacterial applications (Shankerrao, Bodke, & Mety, 2013).
  • Hydrogen Bonding and Molecular Modeling Studies

    • The compound has been studied in the context of hydrogen bonding interactions in various molecular assemblies, providing insights into molecular interactions and properties (Csehi & Pálinkó, 2004).
  • Chemical Synthesis and Stereochemistry

    • Used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, highlighting its role in producing complex organic molecules with specific stereochemical properties (O’Brien, Phillips, & Towers, 2002).
  • Water-Soluble Thermo-Sensitive Resin Development

    • The compound has been used in the development of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents, showing potential for thermal laser imaging applications (An, Yu, Pu, & Li, 2015).
  • Cancer Chemopreventive Agent

properties

IUPAC Name

(E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURYHOHNGKAIZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-

CAS RN

220914-34-1
Record name (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220914-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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